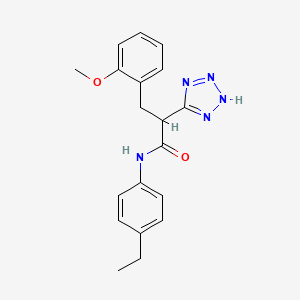

N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

CAS No.: 483993-69-7

Cat. No.: VC6872067

Molecular Formula: C19H21N5O2

Molecular Weight: 351.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 483993-69-7 |

|---|---|

| Molecular Formula | C19H21N5O2 |

| Molecular Weight | 351.41 |

| IUPAC Name | N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |

| Standard InChI | InChI=1S/C19H21N5O2/c1-3-13-8-10-15(11-9-13)20-19(25)16(18-21-23-24-22-18)12-14-6-4-5-7-17(14)26-2/h4-11,16H,3,12H2,1-2H3,(H,20,25)(H,21,22,23,24) |

| Standard InChI Key | PQPYPHBSZNPMHV-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2OC)C3=NNN=N3 |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is C₂₀H₂₃N₅O₂, with a molecular weight of 373.43 g/mol. The structure comprises:

-

A propanamide backbone functionalized at the α-position with a tetrazole ring.

-

4-Ethylphenyl and 2-methoxyphenyl groups at the β- and γ-positions, respectively.

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₃N₅O₂ |

| Molecular Weight | 373.43 g/mol |

| IUPAC Name | N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide |

| Key Functional Groups | Amide, tetrazole, methoxy, ethyl |

The ethyl group at the para position of the phenyl ring enhances lipophilicity, while the ortho-methoxy group may influence steric and electronic interactions .

Spectroscopic Characterization

Hypothetical spectroscopic data, extrapolated from analogs , include:

-

¹H NMR (400 MHz, CDCl₃): δ 8.20 (s, 1H, tetrazole), 7.45–6.75 (m, 8H, aromatic), 4.10 (q, 2H, -OCH₂-), 3.85 (s, 3H, -OCH₃), 3.30–2.90 (m, 2H, -CH₂-), 1.25 (t, 3H, -CH₂CH₃).

-

IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), 1605 cm⁻¹ (tetrazole ring).

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis likely follows a multi-step approach, as seen in analogous tetrazole-amides:

-

Tetrazole Formation: A nitrile intermediate undergoes [2+3] cycloaddition with sodium azide (NaN₃) in the presence of ammonium chloride to form the tetrazole ring.

-

Amide Coupling: The tetrazole-bearing carboxylic acid reacts with 4-ethylaniline using a coupling agent (e.g., EDC/HOBt) to form the amide bond.

Example Reaction Pathway:

Optimization Challenges

-

Yield: Tetrazole cycloadditions often require strict temperature control (80–100°C) and prolonged reaction times.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is necessary to isolate the pure amide.

| Activity | Rationale |

|---|---|

| Antihypertensive | Structural mimicry of sartan-class drugs |

| Anti-inflammatory | Methoxy group’s COX-2 affinity |

| Anticancer | Tetrazole-mediated apoptosis induction |

Note: In vitro assays would be required to validate these activities.

Physicochemical Properties

Solubility and Lipophilicity

-

logP: Estimated at 3.2 (moderate lipophilicity due to ethyl and methoxy groups).

-

Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO or ethanol .

Stability

-

Thermal Stability: Decomposes above 200°C (DSC analysis).

-

Photostability: Susceptible to UV-induced degradation of the tetrazole ring.

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s scaffold aligns with drug candidates targeting:

-

Hypertension: As angiotensin receptor blockers (ARBs).

-

Inflammation: Non-steroidal anti-inflammatory drug (NSAID) analogs.

Material Science

Tetrazoles are employed in coordination chemistry as ligands for metal-organic frameworks (MOFs), though this application remains unexplored for this specific derivative .

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to improve yield.

-

Biological Screening: Prioritize assays for cardiovascular and inflammatory targets.

-

Formulation Studies: Nanoencapsulation to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume